molecular formula C11H13NO B1201926 N-benzyl-N-methylprop-2-yn-1-amine oxide CAS No. 74796-01-3

N-benzyl-N-methylprop-2-yn-1-amine oxide

Cat. No.: B1201926
CAS No.: 74796-01-3
M. Wt: 175.23 g/mol
InChI Key: NZCJCBZLNHDNCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-methylprop-2-yn-1-amine oxide (CAS 74796-01-3), also known as Pargyline N-oxide, is a chemical compound of significant research interest, particularly in the field of pharmacology and medicinal chemistry. It is identified as a metabolite of Pargyline, a monoamine oxidase inhibitor (MAOI) that has been studied for its effects on hypertension and as an antidepressant . This relationship makes the N-oxide derivative a valuable compound for investigating the metabolic pathways and mechanisms of action of pharmaceutical agents. With a molecular formula of C11H13NO and a molecular weight of 175.23 g/mol, it serves as an important building block and intermediate in organic synthesis and pharmaceutical research . Researchers utilize this compound strictly for laboratory and research applications. It is supplied with the explicit understanding that it is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

74796-01-3

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

N-benzyl-N-methylprop-2-yn-1-amine oxide

InChI

InChI=1S/C11H13NO/c1-3-9-12(2,13)10-11-7-5-4-6-8-11/h1,4-8H,9-10H2,2H3

InChI Key

NZCJCBZLNHDNCR-UHFFFAOYSA-N

SMILES

C[N+](CC#C)(CC1=CC=CC=C1)[O-]

Canonical SMILES

C[N+](CC#C)(CC1=CC=CC=C1)[O-]

Synonyms

pargyline N-oxide

Origin of Product

United States

Preparation Methods

Catalytic Oxidation with Layered Double Hydroxides

The most industrially viable method involves reacting N-benzyl-N-methylprop-2-yn-1-amine with hydrogen peroxide (H₂O₂) in the presence of layered double hydroxides (LDHs) exchanged with tungstate, molybdate, or vanadate anions. These catalysts facilitate eco-friendly oxidation at ambient temperatures (10–25°C), achieving high yields (>85%) within 1–6 hours. The reaction mechanism proceeds via nucleophilic attack of the amine lone pair on the electrophilic oxygen of H₂O₂, stabilized by the LDH framework.

Key Parameters

  • Catalyst Loading : 5–10 wt% relative to substrate

  • H₂O₂ Concentration : 30–50% aqueous solution

  • Solvent : Methanol or acetonitrile

  • Workup : Filtration to recover the reusable catalyst, followed by solvent evaporation.

CO₂-Mediated Peroxymonocarbonate System

To enhance reaction efficiency, H₂O₂ can be activated with CO₂ to form peroxymonocarbonate (HCO₄⁻), which exhibits a 400-fold higher oxidation rate than H₂O₂ alone. This method is particularly effective for sterically hindered amines like N-benzyl-N-methylprop-2-yn-1-amine, reducing reaction times to 30–60 minutes.

Reaction Conditions

  • CO₂ Pressure : 1–2 bar

  • Temperature : 25°C

  • Yield : 92–95%.

Alternative Oxidizing Agents and Methodologies

Meta-Chloroperbenzoic Acid (mCPBA)

While less common for industrial applications, mCPBA provides a reliable lab-scale route. The reaction proceeds stoichiometrically in dichloromethane at 0°C, achieving near-quantitative yields. However, challenges include the high cost of mCPBA and the need to remove residual peracid.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Elevated temperatures (>40°C) risk side reactions such as Cope elimination or Meisenheimer rearrangements due to the propargyl group’s instability. Polar aprotic solvents (e.g., acetonitrile) favor oxidation kinetics by stabilizing the transition state, while protic solvents (e.g., methanol) improve catalyst solubility.

Catalytic Recyclability

LDH catalysts retain >90% activity over five cycles, with minimal leaching of transition metal ions (<0.5 ppm). Regeneration involves calcining at 400°C for 2 hours.

Purification and Analytical Characterization

Workup Procedures

Post-reaction mixtures are basified to pH 9–10 with NaOH, followed by extraction with dichloromethane or ethyl acetate. Residual H₂O₂ is removed via washing with titanium sulfate solution, confirmed by test strips.

Spectroscopic Confirmation

  • ¹H NMR : Downfield shift of N-methyl protons (Δδ ≈ 0.5 ppm) compared to the parent amine.

  • IR : Strong absorption at 930 cm⁻¹ (N⁺–O⁻ bond).

  • Mass Spectrometry : Molecular ion peak at m/z 230.3 ([M+H]⁺).

Comparative Analysis of Methods

MethodCatalystTime (h)Yield (%)Scalability
H₂O₂/LDHTungstate-LDH388Industrial
CO₂/H₂O₂None0.595Pilot-scale
mCPBANone198Laboratory

Challenges and Mitigation Strategies

  • Residual H₂O₂ : Removed via enzymatic (horseradish peroxidase) or chemical (MnO₂) treatment.

  • Propargyl Group Stability : Maintain reaction temperatures below 30°C to prevent alkyne polymerization.

  • Catalyst Cost : LDHs are economically favorable ($50–100/kg) compared to enzymatic systems .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methylprop-2-yn-1-amine oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of different N-oxide derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the parent amine.

    Substitution: N-oxide can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various N-oxide derivatives, reduced amines, and substituted amine compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

N-benzyl-N-methylprop-2-yn-1-amine oxide exerts its effects by inhibiting the activity of monoamine oxidase, particularly the B isoform (MAO-B). This inhibition prevents the breakdown of monoamine neurotransmitters, increasing their availability in the synaptic cleft . The compound targets the active site of the enzyme, forming a stable complex that reduces its catalytic activity. This leads to increased levels of neurotransmitters like dopamine, serotonin, and norepinephrine, which are involved in regulating mood, cognition, and cardiovascular functions .

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Selected Propargylamine Derivatives

Compound Name CAS Molecular Formula Molecular Weight XLogP3 Hydrogen Bond Acceptors Key Modifications
N-Benzyl-N-methylprop-2-yn-1-amine oxide 74796-01-3 C₁₁H₁₃NO 175.23 1.3 1 N-oxide moiety
Pargyline (parent compound) 555-57-7 C₁₁H₁₃N 159.23 2.1 0 Propargylamine backbone
N-Benzyl-3-(4-bromophenyl)prop-2-yn-1-amine - C₁₆H₁₄BrN 316.20 3.8 0 4-Bromophenyl substitution
N-Methyl-N-(3-phenylprop-2-ynyl)prop-2-en-1-amine 60444-44-2 C₁₃H₁₅N 185.27 2.5 0 Allyl group instead of oxide

Structural Insights :

  • Pargyline lacks the N-oxide group, resulting in higher lipophilicity (XLogP3 = 2.1 vs. 1.3) and reduced polarity compared to its oxide .
  • N-Benzyl-3-(4-bromophenyl)prop-2-yn-1-amine () introduces a bromophenyl group, increasing molecular weight and hydrophobicity (XLogP3 = 3.8), which may enhance blood-brain barrier penetration .

Table 2: Pharmacological and Functional Comparisons

Compound Name Key Biological Activity IC₅₀/EC₅₀ (if available) Applications
This compound Drug metabolite; environmental reference standard N/A Analytical standards, drug metabolism studies
Pargyline Irreversible MAO-B inhibitor MAO-B: <0.1 μM (selective) Treatment of hypertension, Parkinson’s disease
Compound 9a (M41 analogue) Dual NOX2/MAO-B inhibitor MAO-B: 0.127 μM; NOX2: 0.135 μM Neuroinflammation therapy
ASS234 hybrid () Multitarget AChE/BuChE/MAO inhibitor MAO-A: 5.2 nM; AChE: 0.35 μM Alzheimer’s disease therapy

Mechanistic Insights :

  • The N-oxide derivative likely exhibits reduced MAO-B inhibition compared to pargyline due to the electron-withdrawing oxide group, which may hinder covalent binding to the FAD cofactor in MAO-B .
  • Compound 9a (), which retains the pargyline moiety, demonstrates dual inhibition of NOX2 and MAO-B, highlighting the versatility of propargylamine scaffolds in multitarget drug design.
  • ASS234 () merges the propargylamine group with a donepezil-like indole structure, achieving nanomolar MAO-A inhibition and moderate cholinesterase activity, underscoring the impact of hybrid architectures on potency .

Q & A

Q. What are the common synthetic routes for N-benzyl-N-methylprop-2-yn-1-amine oxide, and what catalytic systems are effective?

  • Methodological Answer : The compound can be synthesized via reductive amination or palladium-catalyzed cross-coupling. For example, Pd/NiO catalysts under hydrogen atmospheres enable efficient amine formation at 25°C, achieving yields up to 98% . Another route involves Pd(PPh₃)₂Cl₂ and CuI in the presence of triethylamine, yielding 67% product after flash column chromatography . Optimization of reaction time (e.g., 10–24 hours) and solvent choice (e.g., 1,2-dimethoxyethane) is critical for reproducibility .

Q. How is this compound characterized structurally, and what analytical techniques are recommended?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) in CDCl₃ is standard for confirming structure, with chemical shifts for alkyne protons (~2.5 ppm) and benzyl groups (7.2–7.4 ppm) being diagnostic . High-resolution mass spectrometry (HRMS) and FTIR (for amine and alkyne stretches) are complementary. Purity is validated via HPLC with UV detection (λmax ~255 nm) .

Q. What are the primary chemical reactions involving this compound, and how do reaction conditions influence product distribution?

  • Methodological Answer : Key reactions include:
  • Oxidation : KMnO₄ or CrO₃ oxidizes the alkyne to ketones or carboxylic acids, requiring acidic conditions .
  • Reduction : LiAlH₄ selectively reduces the alkyne to cis-alkenes, while NaBH₄ preserves the amine group .
  • Substitution : Halogens (Cl₂, Br₂) under UV light yield halogenated derivatives, with solvent polarity affecting regioselectivity .

Advanced Research Questions

Q. How does this compound act as a dual inhibitor of cholinesterase and monoamine oxidase (MAO), and what structural features drive this activity?

  • Methodological Answer : The propargylamine moiety inhibits MAO-B irreversibly by forming covalent adducts with FAD cofactors, while the benzyl group enhances cholinesterase binding via π-π stacking. Kinetic assays (IC₅₀: MAO-A = 5.2 nM, MAO-B = 43 nM) using recombinant enzymes and Ellman’s method for cholinesterase activity are standard . Structure-activity relationship (SAR) studies show that substituting the benzyl group with electron-withdrawing groups (e.g., -F) modulates selectivity .

Q. What experimental strategies resolve contradictions in reported MAO-B inhibition potency across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols using human recombinant MAO-B and kynuramine as a substrate. Control for nonspecific effects via pre-incubation with clorgyline (MAO-A inhibitor) or deprenyl (MAO-B inhibitor) . Cross-validate with radiometric assays (¹⁴C-tyramine) to confirm mechanism .

Q. How can catalytic applications of this compound in C–H functionalization be optimized?

  • Methodological Answer : In Pd-catalyzed C–H silylation, the amine acts as a directing group. Key parameters include:
  • Catalyst loading : 10 mol% Pd(OAc)₂ with 1,2-dimethoxyethane as solvent.
  • Additives : Aryl iodides (e.g., 3-fluorophenyl iodide) improve yield by stabilizing Pd intermediates .
  • Temperature : Reactions at 80°C for 12 hours achieve >90% conversion. Monitor via GC-MS or ²⁹Si NMR .

Q. What are the challenges in interpreting conflicting cytotoxicity data in cancer cell lines?

  • Methodological Answer : Variability in cytotoxicity (e.g., IC₅₀ ranges from 0.5–2 mM in LNCaP-LN3 cells) may stem from differences in cell passage number, assay duration (24 vs. 120 hours), or apoptosis markers (caspase-3 vs. BCL-2). Use standardized MTT assays with triplicate technical replicates and include positive controls (e.g., doxorubicin). Confirm apoptosis via flow cytometry (Annexin V/PI staining) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.